molecular formula C10H17N3O B15070056 3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide

3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide

Cat. No.: B15070056
M. Wt: 195.26 g/mol
InChI Key: KWVPAJYZQKEKCH-UHFFFAOYSA-N
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Description

3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol . This compound is part of the pyrrole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide typically involves the reaction of appropriate pyrrole derivatives with amines under controlled conditions. One common method includes the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature, with catalysts such as Cs2CO3 in DMSO .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

  • 4-Amino-1-ethyl-3-n-propylpyrrole-5-carboxamide
  • 1H-Pyrrole-2-carboxamide, 3-amino-1-ethyl-4-propyl-

Comparison: Compared to similar compounds, 3-Amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-amino-1-ethyl-4-propylpyrrole-2-carboxamide

InChI

InChI=1S/C10H17N3O/c1-3-5-7-6-13(4-2)9(8(7)11)10(12)14/h6H,3-5,11H2,1-2H3,(H2,12,14)

InChI Key

KWVPAJYZQKEKCH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN(C(=C1N)C(=O)N)CC

Origin of Product

United States

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